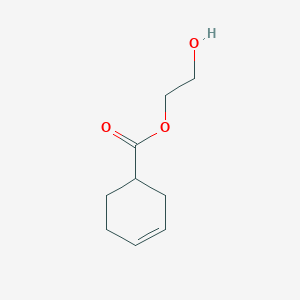
2-Hydroxyethyl cyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl cyclohex-3-ene-1-carboxylate is an organic compound with a molecular structure that includes a cyclohexene ring substituted with a hydroxyethyl group and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl cyclohex-3-ene-1-carboxylate typically involves the esterification of 3-cyclohexene-1-carboxylic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Carboxyethyl cyclohex-3-ene-1-carboxylate.
Reduction: 2-Hydroxyethyl cyclohexane-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxyethyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl cyclohex-3-ene-1-carboxylate involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the carboxylate group can form ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a precursor in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cyclohex-3-ene-1-carboxylate: Similar structure but with a methyl ester group instead of a hydroxyethyl group.
3-Cyclohexene-1-carboxylic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
3-Cyclohexene-1-carboxaldehyde: Contains an aldehyde group instead of a carboxylate group, leading to different reactivity.
Uniqueness
2-Hydroxyethyl cyclohex-3-ene-1-carboxylate is unique due to the presence of both a hydroxyethyl group and a carboxylate group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
53001-63-1 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-hydroxyethyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-2,8,10H,3-7H2 |
Clé InChI |
ARPMKKVAENGWJD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


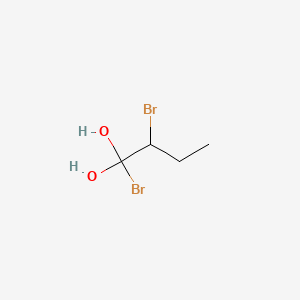

![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)
![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)
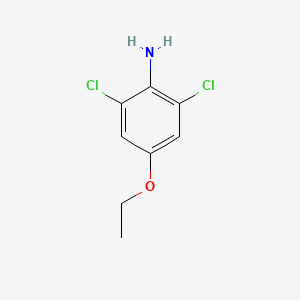
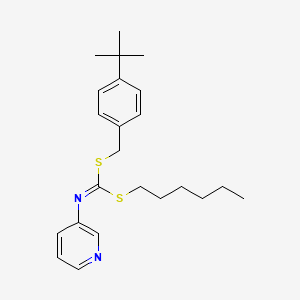
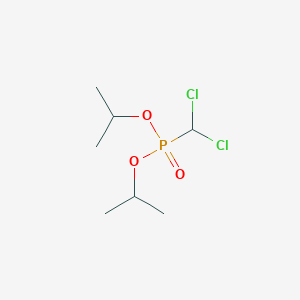
![Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride](/img/structure/B14646797.png)
![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)

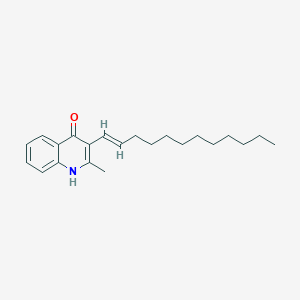
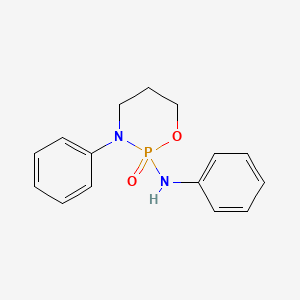
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)
